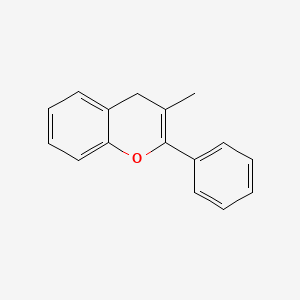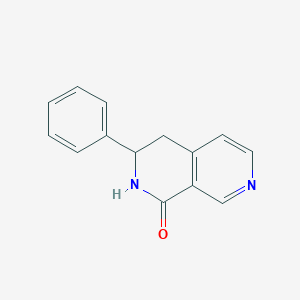
3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is a heterocyclic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions such as heating or using catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to its ability to inhibit or activate certain biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Naphthyridine: A simpler analog with similar core structure.
3-Phenyl-2,7-naphthyridine: Lacks the dihydro component but shares the phenyl and naphthyridine moieties.
Uniqueness
3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is unique due to its specific substitution pattern and the presence of the dihydro moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
39585-65-4 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
3-phenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-9-15-7-6-11(12)8-13(16-14)10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,16,17) |
Clé InChI |
GIILRFOFEZTAPQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)C2=C1C=CN=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




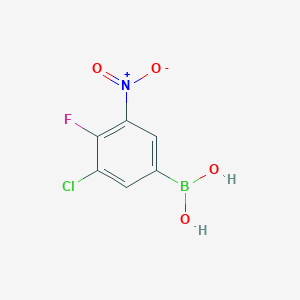




![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
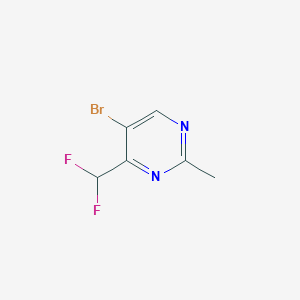
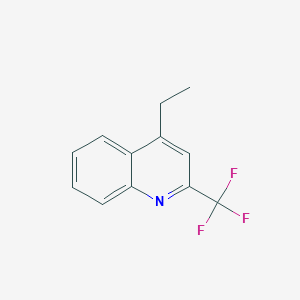
![1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11883235.png)
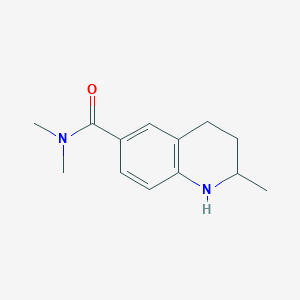
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)
